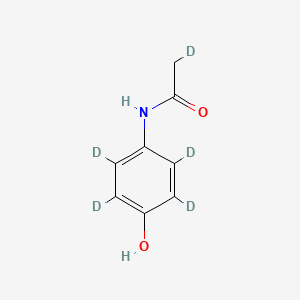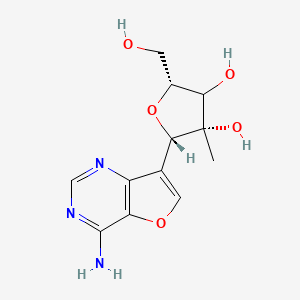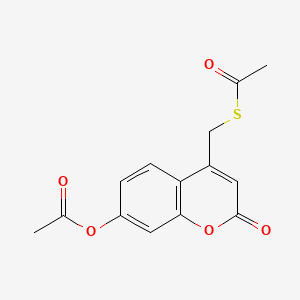
DNA polymerase-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DNA polymerase-IN-2 is a small molecule inhibitor that targets DNA polymerase enzymes. DNA polymerases are essential enzymes responsible for synthesizing DNA molecules from deoxyribonucleotides, the building blocks of DNA. These enzymes play a crucial role in DNA replication and repair, ensuring the accurate transmission of genetic information during cell division. This compound specifically inhibits the activity of DNA polymerase, making it a valuable tool in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DNA polymerase-IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often involve the use of organic solvents such as acetonitrile and catalysts like tetrazole.
Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the inhibitory activity of the compound. This step may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as automated synthesis and high-throughput screening are employed to streamline production and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: DNA polymerase-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its binding affinity to DNA polymerase.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s specificity and potency.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their inhibitory activity against DNA polymerase to identify the most potent compounds.
Scientific Research Applications
DNA polymerase-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the mechanism of DNA polymerase and to identify potential inhibitors for therapeutic development.
Biology: this compound is employed in research to understand the role of DNA polymerase in DNA replication and repair processes.
Medicine: The compound is investigated for its potential as an anticancer agent, as it can inhibit the proliferation of cancer cells by targeting DNA polymerase.
Industry: this compound is used in the development of diagnostic tools and assays for detecting DNA polymerase activity in various biological samples.
Mechanism of Action
DNA polymerase-IN-2 exerts its effects by binding to the active site of DNA polymerase, preventing the enzyme from catalyzing the synthesis of DNA. The compound interacts with key amino acid residues in the active site, blocking the binding of deoxyribonucleotides and inhibiting the formation of phosphodiester bonds. This inhibition disrupts the replication and repair of DNA, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
Comparison with Similar Compounds
DNA polymerase-IN-2 is unique in its specificity and potency as a DNA polymerase inhibitor. Similar compounds include:
DNA polymerase-IN-1: Another inhibitor with a different core structure and functional groups, resulting in varying degrees of inhibitory activity.
DNA polymerase-IN-3: A compound with similar inhibitory effects but different pharmacokinetic properties, affecting its bioavailability and therapeutic potential.
Properties
Molecular Formula |
C14H12O5S |
|---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
[4-(acetylsulfanylmethyl)-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C14H12O5S/c1-8(15)18-11-3-4-12-10(7-20-9(2)16)5-14(17)19-13(12)6-11/h3-6H,7H2,1-2H3 |
InChI Key |
UIQDNATWWCZOHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)CSC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


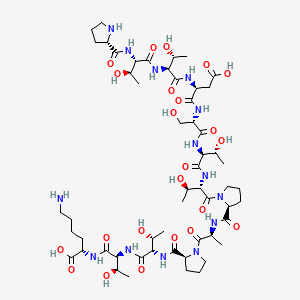

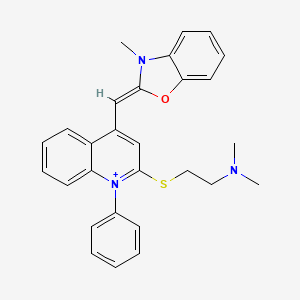

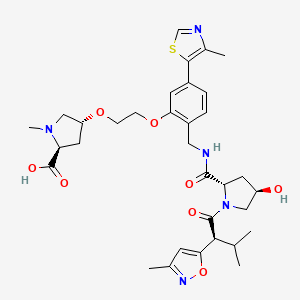

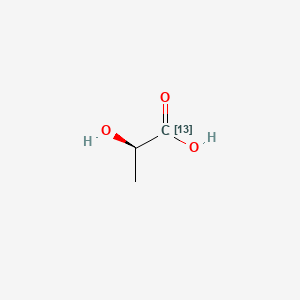
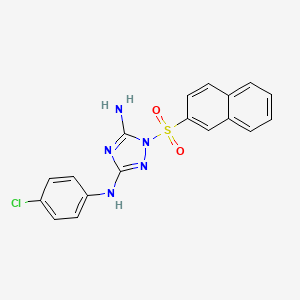

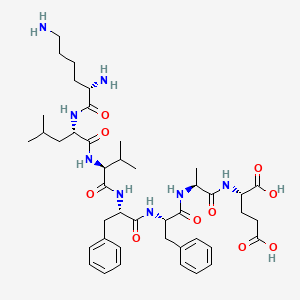
![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)
